![molecular formula C12H17NO2S2 B6463385 3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione CAS No. 2640971-49-7](/img/structure/B6463385.png)
3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione is a novel heterocyclic compound that has been of interest in recent years due to its potential applications in medicinal chemistry, drug discovery, and materials science. It is an organic compound with a bicyclic structure consisting of a thiophene and a pyridine ring. This compound has been explored for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, it has been studied for its potential applications in the synthesis of various pharmaceuticals and materials.
Scientific Research Applications
3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione has been studied for its potential applications in medicinal chemistry and drug discovery. In particular, it has been investigated for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, it has been studied for its potential applications in the synthesis of various pharmaceuticals and materials. For example, it has been used as a starting material in the synthesis of various heterocyclic compounds, such as quinolines and indoles.
Mechanism of Action
Target of Action
Compounds with a similar thieno[3,2-c]pyridine structure have been found to interact withDeoxyhypusine synthase (DHPS) . DHPS is the primary enzyme responsible for the hypusine modification and activation of the eukaryotic translation initiation factor 5A (eIF5A), which is key in regulating protein translation processes associated with tumor proliferation .
Mode of Action
Based on its structural similarity to other thieno[3,2-c]pyridine compounds, it may interact with its target protein (such as dhps) and modulate its activity, leading to changes in cellular processes such as protein translation .
Biochemical Pathways
The compound may affect the biochemical pathway involving the hypusine modification of eIF5A, a process crucial for protein translation . By potentially interacting with DHPS, the compound could influence the activation of eIF5A and thereby regulate protein translation processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its target and the subsequent changes in cellular processes. For instance, if the compound interacts with DHPS and affects the activation of eIF5A, it could potentially influence protein translation processes and have implications in conditions like tumor proliferation .
Advantages and Limitations for Lab Experiments
The advantages of using 3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione in laboratory experiments include its high purity and availability, as well as its low cost and ease of synthesis. In addition, it has been shown to have a wide range of biological activities, making it a useful tool for studying various disease processes. However, there are some limitations to using this compound in laboratory experiments. For example, it is unstable in the presence of light and heat, and it has a low solubility in water.
Future Directions
The potential future directions for 3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione include further research into its mechanism of action, as well as its potential applications in the synthesis of various pharmaceuticals and materials. In addition, further research could be conducted into its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Furthermore, further studies could be conducted into its potential therapeutic applications for various diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases. Finally, further research could be conducted into its potential applications in the development of new drug delivery systems.
Synthesis Methods
The synthesis of 3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione can be achieved via a variety of methods. One approach involves the reaction of 3-methylthiophene-2-carboxylic acid with 5-chloro-2-methoxy-1-methylpyridine in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yields. Another method involves the reaction of 3-methylthiophene-2-carboxylic acid and 5-chloro-2-methoxy-1-methylpyridine in the presence of a palladium catalyst and a base such as sodium hydroxide. This reaction also produces the desired product in high yields.
properties
IUPAC Name |
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c14-17(15)6-3-10(9-17)7-13-4-1-12-11(8-13)2-5-16-12/h2,5,10H,1,3-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRDAKJKWPGPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CN2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.